molecular formula C12H14O B1329357 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone CAS No. 774-55-0

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Cat. No. B1329357
Key on ui cas rn: 774-55-0
M. Wt: 174.24 g/mol
InChI Key: VEPUKHYQNXSSKV-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

Reaction of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (5 g, 28.70 mmol), acetic acid (1.6 mL, 28.70 mmol), and bromine (1.7 mL, 33.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (1.9 g, 26%) as a yellow powder. 1H NMR (300 MHz, CD3OD) δ 1.84 (t, 4H, J=6.6 Hz), 2.80–2.85 (m, 4H), 4.61 (s, 2H), 7.19 (d, 1H, J=8.7 Hz), 7.70–7.78 (m, 2H). ES-MS m/z 253 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2CCCC[C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:13])[CH3:12].[C:14]([OH:17])(=O)C.[Br:18]Br>>[Br:18][CH2:12][C:11]([C:2]1[CH:3]=[CH:4][CH:5]=[C:10]([O:17][CH3:14])[CH:1]=1)=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)C(C)=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by recrystallisation from cold EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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